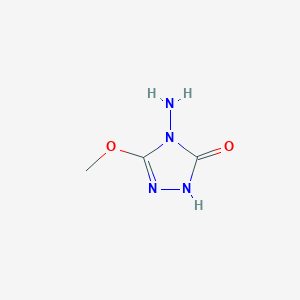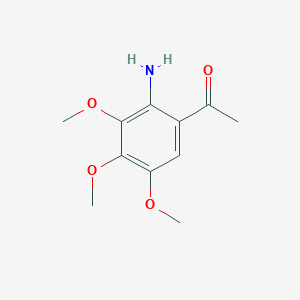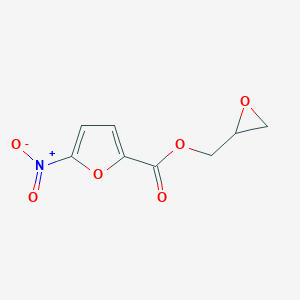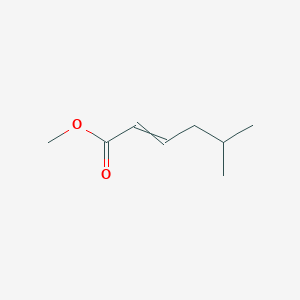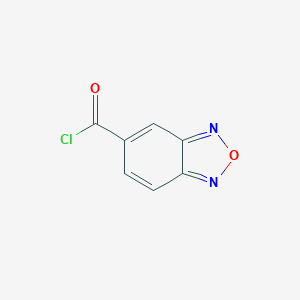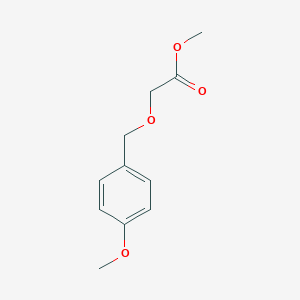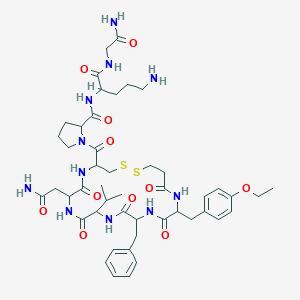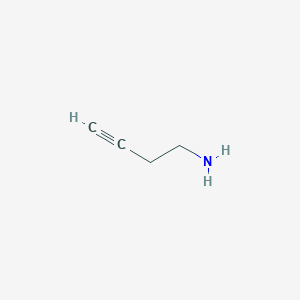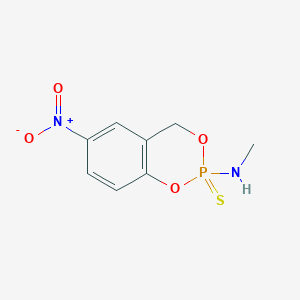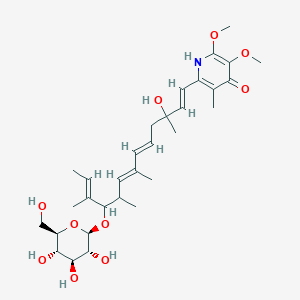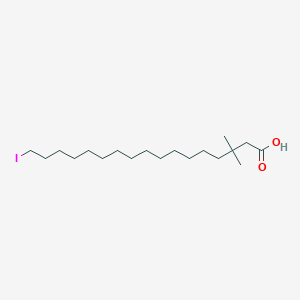
17-Iodo-3,3-dimethylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Iodo-3,3-dimethylheptadecanoic acid (IDHA) is a synthetic fatty acid that has been widely studied in scientific research for its potential applications in various fields. IDHA is a highly branched, long-chain fatty acid that contains an iodine atom at the 17th carbon position. In
Mécanisme D'action
The mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood. However, it has been suggested that 17-Iodo-3,3-dimethylheptadecanoic acid may exert its effects through the inhibition of fatty acid synthesis and the modulation of lipid metabolism. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to interact with various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.
Effets Biochimiques Et Physiologiques
17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 17-Iodo-3,3-dimethylheptadecanoic acid can inhibit the growth of cancer cells and induce apoptosis. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to have neuroprotective effects and may improve cognitive function. In addition, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 17-Iodo-3,3-dimethylheptadecanoic acid is also stable and can be stored for long periods of time. However, 17-Iodo-3,3-dimethylheptadecanoic acid has some limitations for lab experiments. It is a highly branched fatty acid that may have different properties compared to other fatty acids. In addition, the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid. One direction is to further elucidate the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid and its interactions with various signaling pathways. Another direction is to explore the potential of 17-Iodo-3,3-dimethylheptadecanoic acid as a therapeutic agent for cancer treatment, neurodegenerative diseases, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 17-Iodo-3,3-dimethylheptadecanoic acid for these applications.
Conclusion:
In conclusion, 17-Iodo-3,3-dimethylheptadecanoic acid is a synthetic fatty acid that has been extensively studied for its potential applications in various fields. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties, neuroprotective effects, and immunomodulatory effects. 17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid, including further elucidation of its mechanism of action and exploration of its therapeutic potential.
Méthodes De Synthèse
17-Iodo-3,3-dimethylheptadecanoic acid can be synthesized through a multi-step process involving the reaction of heptadecanoic acid with iodine, followed by the oxidation of the resulting iodoheptadecanoic acid with potassium permanganate. The final step involves the reduction of the resulting 17-ketoheptadecanoic acid with sodium borohydride to yield 17-Iodo-3,3-dimethylheptadecanoic acid.
Applications De Recherche Scientifique
17-Iodo-3,3-dimethylheptadecanoic acid has been extensively studied for its potential applications in various fields, including oncology, neurology, and immunology. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties and may be a potential therapeutic agent for cancer treatment. In neurology, 17-Iodo-3,3-dimethylheptadecanoic acid has been studied for its potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have applications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
126513-77-7 |
|---|---|
Nom du produit |
17-Iodo-3,3-dimethylheptadecanoic acid |
Formule moléculaire |
C19H37IO2 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
17-iodo-3,3-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22) |
Clé InChI |
BWLXURUXFKOLIS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
SMILES canonique |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Autres numéros CAS |
126513-77-7 |
Synonymes |
17-IDHDA 17-iodo-3,3-dimethylheptadecanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



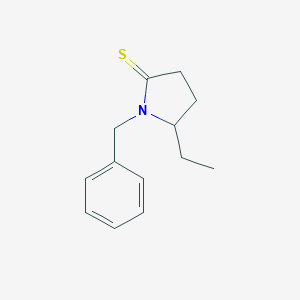
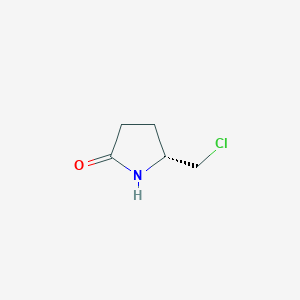
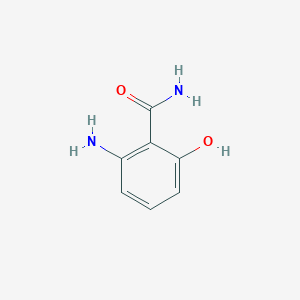
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
